![molecular formula C13H19NO B2694827 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol CAS No. 1824056-09-8](/img/structure/B2694827.png)
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications worldwide. The purpose of
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in the inflammatory response. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol for lab experiments is its well-established safety profile. It has been used clinically for over 40 years and is considered to be a relatively safe medication. In addition, this compound is readily available and relatively inexpensive. However, one of the limitations of this compound for lab experiments is its potential for off-target effects. As a non-specific COX inhibitor, this compound may inhibit the production of other prostaglandins that play important physiological roles.
Future Directions
There are several potential future directions for the research and development of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol. One area of interest is the development of more specific COX inhibitors that target only the COX-2 isoform, which is responsible for the production of prostaglandins in response to inflammation. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of this compound. Finally, there is a growing interest in the use of this compound as a potential treatment for various types of cancer, which may lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol involves the reaction of 2,6-dichloroaniline with 2-(2,6-dichlorophenyl)acetic acid in the presence of thionyl chloride to form 2-(2,6-dichlorophenyl)amino-2-(2,6-dichlorophenyl)acetic acid chloride. The resulting compound is then reacted with cyclopropylamine to form 1-[2-(2,6-dichlorophenyl)amino]-2-cyclopropyl-ethanol hydrochloride, which is subsequently converted to this compound by reacting it with sodium hydroxide.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory conditions. In addition, this compound has been shown to have potential in the treatment of various types of cancer, including breast, colon, and prostate cancer.
Properties
IUPAC Name |
1-cyclopropyl-1-[4-(dimethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15,10-4-5-10)11-6-8-12(9-7-11)14(2)3/h6-10,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRTWRDKMNDVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)
![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)
![N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide](/img/structure/B2694746.png)
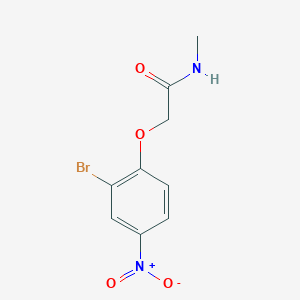
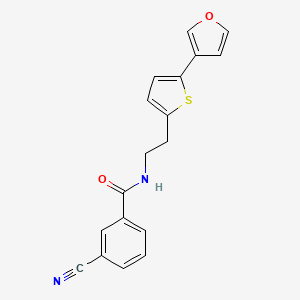
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2694753.png)

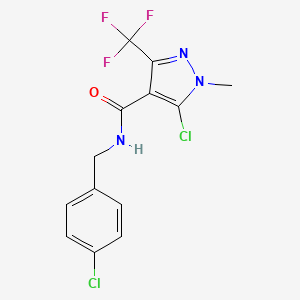
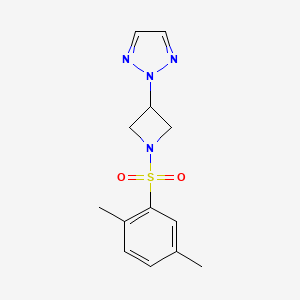


![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2694765.png)
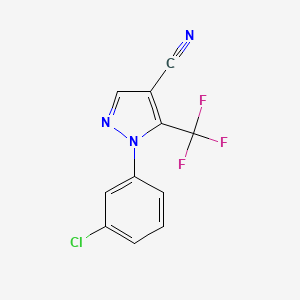
![N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)
